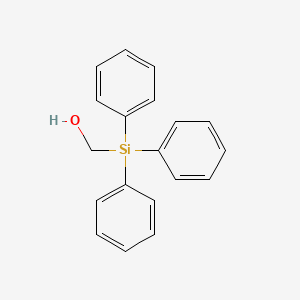
(Triphenylsilyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Triphenylsilyl)methanol is an organosilicon compound characterized by a silicon atom bonded to three phenyl groups and one hydroxyl group. This compound is notable for its unique structural properties, which make it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Triphenylsilyl)methanol can be synthesized through the reaction of triphenylsilane with formaldehyde in the presence of a base. The reaction typically proceeds as follows: [ \text{Ph}_3\text{SiH} + \text{CH}_2\text{O} \rightarrow \text{Ph}_3\text{SiCH}_2\text{OH} ]
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves standard organic synthesis techniques under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: (Triphenylsilyl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (Triphenylsilyl)methanone.
Reduction: Reduction reactions can convert it back to triphenylsilane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are often employed for substitution reactions.
Major Products:
Oxidation: (Triphenylsilyl)methanone
Reduction: Triphenylsilane
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(Triphenylsilyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for alcohols and amines in organic synthesis.
Biology: Its derivatives are explored for potential biological activities.
Medicine: Research is ongoing into its potential use in drug development.
Mechanism of Action
The mechanism of action of (Triphenylsilyl)methanol involves its ability to act as a nucleophile or electrophile in various chemical reactions. The silicon atom, bonded to three phenyl groups, provides steric hindrance and electronic effects that influence its reactivity. The hydroxyl group can participate in hydrogen bonding and other interactions, making it a versatile intermediate in chemical reactions.
Comparison with Similar Compounds
Triphenylmethanol: Similar in structure but with a carbon atom instead of silicon.
Trimethylsilyl chloride: Another organosilicon compound with different reactivity and applications.
Uniqueness: (Triphenylsilyl)methanol is unique due to the presence of the silicon atom bonded to three phenyl groups, which imparts distinct steric and electronic properties. This makes it particularly useful as a protecting group and in the synthesis of complex organic molecules.
Properties
CAS No. |
18670-80-9 |
|---|---|
Molecular Formula |
C19H18OSi |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
triphenylsilylmethanol |
InChI |
InChI=1S/C19H18OSi/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2 |
InChI Key |
RZBLAGLYKKRZNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](CO)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















